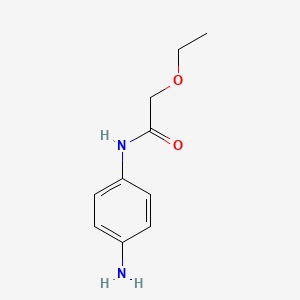

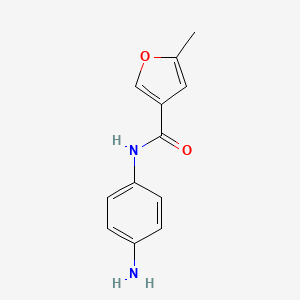

N-(4-Aminophenyl)-2-ethoxyacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-Aminophenyl)-2-ethoxyacetamide” is a compound that contains an acetamide group (CH3CONH2), an ethoxy group (CH3CH2O-), and an aminophenyl group (C6H4NH2). The presence of these functional groups suggests that this compound might have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of “N-(4-Aminophenyl)-2-ethoxyacetamide” would likely be influenced by the presence of the amide group. Amides can participate in hydrogen bonding, which could affect the compound’s structure .Chemical Reactions Analysis

The amide group in “N-(4-Aminophenyl)-2-ethoxyacetamide” could potentially undergo hydrolysis to form an amine and a carboxylic acid. Additionally, the compound could potentially participate in reactions typical of amines and ethers .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-Aminophenyl)-2-ethoxyacetamide” would likely be influenced by its functional groups. For example, it might have a relatively high boiling point due to the potential for hydrogen bonding .科学的研究の応用

Chemoselective Acetylation in Drug Synthesis

N-(4-Aminophenyl)-2-ethoxyacetamide's derivatives have been explored for their potential in the synthesis of antimalarial drugs through chemoselective monoacetylation. This process, using immobilized lipase as a catalyst, highlights the compound's role in producing intermediates for natural antimalarial drug synthesis. Vinyl acetate emerged as the optimal acyl donor, providing a kinetically controlled synthesis pathway, which is crucial for the development of efficient and selective drug manufacturing processes (Magadum & Yadav, 2018).

Antimalarial Activity

Investigations into 2,N-bisarylated 2-ethoxyacetamides, structurally related to N-(4-Aminophenyl)-2-ethoxyacetamide, have identified compounds with promising in vitro efficacy against drug-resistant Plasmodium falciparum strains. This research underscores the compound's utility in generating analogs with significant antimalarial activity, opening new avenues for therapeutic interventions against resistant malaria strains (Gutteridge et al., 2016).

Pharmacological Potential

The exploration of N-(4-Aminophenyl)-2-ethoxyacetamide derivatives has extended into pharmacological areas beyond antimalarial activity, demonstrating potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This versatility in pharmacological applications highlights the compound's significance in medicinal chemistry and drug development (Rani et al., 2016).

Role in Cancer Research

Derivatives of N-(4-Aminophenyl)-2-ethoxyacetamide have been implicated in cancer research, particularly in the synthesis of compounds with potential anticancer activities. The compound serves as a precursor in synthesizing derivatives that exhibit cytotoxic effects against various cancer cell lines, indicating its relevance in developing new anticancer drugs (Liu et al., 2012).

Environmental and Analytical Chemistry Applications

N-(4-Aminophenyl)-2-ethoxyacetamide and its derivatives have also found applications in environmental and analytical chemistry. They have been used as intermediates in the synthesis of environmentally friendly chelating agents and in analytical methods for impurity determination in pharmaceutical substances, showcasing the compound's versatility beyond pharmacological applications (Pinto et al., 2014); (Kamberi et al., 2004).

将来の方向性

作用機序

Target of Action

Similar compounds, such as 2-(4-aminophenyl)benzothiazole derivatives, have been shown to have potent antimicrobial activity

Mode of Action

Related compounds have been found to exhibit membrane perturbing and intracellular modes of action This suggests that N-(4-Aminophenyl)-2-ethoxyacetamide might interact with its targets by altering the permeability of the cell membrane and interacting with intracellular components

Biochemical Pathways

Based on the potential antimicrobial activity of related compounds , it can be hypothesized that this compound might interfere with essential biochemical pathways in microbial cells, leading to their death

Result of Action

Based on the potential antimicrobial activity of related compounds , it can be hypothesized that this compound might lead to the death of microbial cells

特性

IUPAC Name |

N-(4-aminophenyl)-2-ethoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-14-7-10(13)12-9-5-3-8(11)4-6-9/h3-6H,2,7,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVFLKLOFKVOKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Aminophenyl)-2-ethoxyacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-(4-bromophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1341478.png)

![2-[(4-Bromobenzyl)thio]acetohydrazide](/img/structure/B1341483.png)

![5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-furoic acid](/img/structure/B1341510.png)